molecular formula C10H11N B13575883 2-Isocyanopropylbenzene CAS No. 62907-41-9

2-Isocyanopropylbenzene

Cat. No.: B13575883
CAS No.: 62907-41-9
M. Wt: 145.20 g/mol
InChI Key: HHYGLUGDBOFOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanopropylbenzene is an organic compound that belongs to the class of aromatic isocyanides It is characterized by the presence of an isocyanide group (-NC) attached to a benzene ring, with a propyl group (-CH2CH3) as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanopropylbenzene typically involves the reaction of benzyl chloride with potassium cyanide to form benzyl cyanide, followed by the reaction with an alkyl halide to introduce the propyl group. The final step involves the conversion of the nitrile group to an isocyanide group using a suitable reagent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanopropylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

2-Isocyanopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanopropylbenzene involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl isocyanide: Similar structure but lacks the propyl group.

    Phenyl isocyanide: Similar structure but lacks the propyl group and has a different substitution pattern.

    Isopropyl isocyanide: Similar structure but lacks the benzene ring.

Uniqueness

2-Isocyanopropylbenzene is unique due to the presence of both the isocyanide group and the propyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62907-41-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-isocyanopropylbenzene

InChI

InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3

InChI Key

HHYGLUGDBOFOPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.